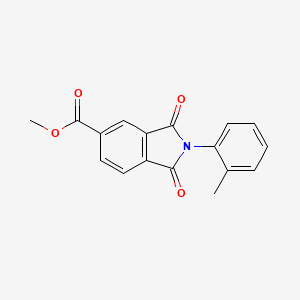![molecular formula C31H27NO6 B11563042 4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11563042.png)
4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both imine and ester functional groups. The presence of these groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common method is the condensation reaction between 2,4-dimethylbenzaldehyde and 5-(4-methoxybenzoyloxy)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENOL
- 4-CHLORO-2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENOL
Uniqueness
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is unique due to the presence of both imine and ester functional groups, which provide a wide range of reactivity and potential applications. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H27NO6 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H27NO6/c1-20-5-16-28(21(2)17-20)32-19-24-10-15-27(37-30(33)22-6-11-25(35-3)12-7-22)18-29(24)38-31(34)23-8-13-26(36-4)14-9-23/h5-19H,1-4H3 |
InChI Key |
KLZFAUVVFSFSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methylphenoxy)methyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11562962.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11562969.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11562972.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11562975.png)

![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11562993.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)

![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11563019.png)

![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B11563040.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11563050.png)
